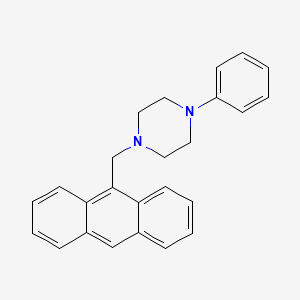![molecular formula C14H24N4O3 B5972422 1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5972422.png)
1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol, commonly referred to as IPA-3, is a small molecule inhibitor that has garnered significant attention in recent years due to its potential therapeutic applications. IPA-3 is a selective inhibitor of Pak1, a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes, including cell proliferation, migration, and survival.
Mecanismo De Acción
IPA-3 works by selectively inhibiting Pak1, a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes. Pak1 is activated by binding to small GTPases, such as Rac1 and Cdc42, which are involved in cell migration and survival. IPA-3 binds to the ATP-binding pocket of Pak1, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
IPA-3 has been shown to have various biochemical and physiological effects. In cancer cells, IPA-3 inhibits cell proliferation and induces apoptosis, or programmed cell death. In neurodegenerative diseases, IPA-3 reduces beta-amyloid plaque accumulation and improves cognitive function. IPA-3 has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IPA-3 is its selectivity for Pak1, which reduces off-target effects. IPA-3 is also relatively easy to synthesize and purify, making it accessible for research purposes. However, one of the limitations of IPA-3 is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for IPA-3 research. One area of interest is the development of more potent and selective Pak1 inhibitors. Another potential application of IPA-3 is in the treatment of inflammatory diseases, as Pak1 has been implicated in the regulation of the immune response. Additionally, IPA-3 could be used in combination with other cancer therapies to enhance their efficacy. Overall, IPA-3 has significant potential as a therapeutic agent and warrants further research.
Métodos De Síntesis
The synthesis of IPA-3 involves a series of chemical reactions, starting with the reaction of 1-(isopropoxyacetyl)-4-piperidinone with sodium azide to form 1-(azidoacetyl)-4-piperidinone. This intermediate is then reacted with propargyl alcohol in the presence of copper (I) iodide to form 1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
IPA-3 has been extensively studied in various research fields due to its potential therapeutic applications. One of the major areas of research is cancer therapy, as Pak1 has been shown to be overexpressed in various types of cancer, including breast, prostate, and pancreatic cancer. Studies have shown that IPA-3 can inhibit the growth and proliferation of cancer cells by blocking Pak1 activity.
IPA-3 has also been studied in the field of neurodegenerative diseases, as Pak1 has been implicated in the pathogenesis of Alzheimer's disease. Studies have shown that IPA-3 can reduce the accumulation of beta-amyloid plaques, a hallmark of Alzheimer's disease, and improve cognitive function in animal models.
Propiedades
IUPAC Name |
1-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]-2-propan-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-10(2)21-9-14(20)17-6-4-12(5-7-17)18-8-13(11(3)19)15-16-18/h8,10-12,19H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUXZWVLHPIQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CCC(CC1)N2C=C(N=N2)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972359.png)
![methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5972365.png)
![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)
![3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5972374.png)
![3-[2-(3-benzoyl-1-piperidinyl)-2-oxoethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B5972399.png)
![methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5972406.png)

![4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5972420.png)
![2-[4-(cyclohexylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5972428.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methyl-2-furamide](/img/structure/B5972433.png)

![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5972450.png)